![molecular formula C22H26N4O2 B5644397 2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , involves several key strategies. Divergent synthesis methods have been developed, including efficient Michael addition reactions of lithium enolates to tetrasubstituted olefin acceptors for introducing a variety of substituents, and intramolecular spirocyclization of pyridine substrates for constructing the diazaspiro[5.5]undecane framework (Yang et al., 2008); (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds, including the target molecule, features a spiro linkage between a diazane (nitrogen-containing) ring and a cycloalkane or another cyclic structure. This unique arrangement contributes to their distinct chemical behavior and physical properties. Detailed molecular structures have been elucidated using techniques like X-ray crystallography, revealing the spatial arrangement and conformational preferences of these molecules (Moser et al., 2005).
Chemical Reactions and Properties
Diazaspirocyclic compounds participate in various chemical reactions, reflecting their rich chemical properties. They have been used as intermediates in the synthesis of pharmacologically active molecules, demonstrating their utility in the development of new therapeutic agents. These compounds' reactivity is influenced by their spirocyclic structure, which can impact the electronic and steric properties of the reacting centers (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The spiro linkage and the presence of heteroatoms within the cyclic structures significantly affect their physical characteristics. Studies focusing on the crystalline and molecular structures of these compounds provide valuable insights into their behavior in different solvents and under varying conditions (Sun et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one and related diazaspirocyclic compounds include their reactivity towards nucleophiles and electrophiles, their participation in cycloaddition reactions, and their potential as ligands in metal complexes. These properties are essential for their application in synthetic organic chemistry and medicinal chemistry research (Li et al., 2014).
properties
IUPAC Name |
2-methyl-9-(2-methylpyrimidine-5-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-23-13-18(14-24-16)20(27)26-10-8-22(9-11-26)12-19(21(28)25(2)15-22)17-6-4-3-5-7-17/h3-7,13-14,19H,8-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGEMGLBCBZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CC(C(=O)N(C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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